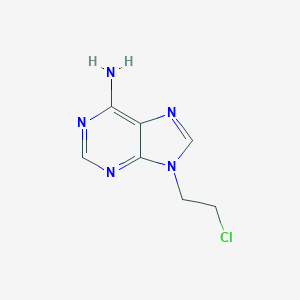

9-(2-Chloroethyl)-9H-purin-6-amine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 50715. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

9-(2-chloroethyl)purin-6-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClN5/c8-1-2-13-4-12-5-6(9)10-3-11-7(5)13/h3-4H,1-2H2,(H2,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXIXGDZXYORBNW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C2C(=N1)N(C=N2)CCCl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClN5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20287371 | |

| Record name | 9-(2-Chloroethyl)-9H-purin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20287371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19255-48-2 | |

| Record name | 19255-48-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=50715 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9-(2-Chloroethyl)-9H-purin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20287371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis Pathway of 9-(2-Chloroethyl)-9H-purin-6-amine: A Technical Guide

This in-depth technical guide details the synthesis pathway for 9-(2-Chloroethyl)-9H-purin-6-amine, a purine derivative of interest to researchers and professionals in drug development. The described methodology is a two-step process commencing from adenine, proceeding through a hydroxyethyl intermediate. This guide provides detailed experimental protocols and summarizes quantitative data for each step.

Summary of Reactions

The synthesis of this compound is achieved in two sequential reactions:

-

Step 1: Synthesis of 9-(2-Hydroxyethyl)adenine: Adenine is reacted with ethylene carbonate in the presence of a base to yield 9-(2-Hydroxyethyl)adenine.

-

Step 2: Synthesis of this compound: The hydroxyl group of 9-(2-Hydroxyethyl)adenine is subsequently chlorinated using thionyl chloride to produce the final product.

Quantitative Data

The following table summarizes the key quantitative data for the two-step synthesis process.

| Step | Reactants | Products | Solvent | Catalyst/Reagent | Reaction Time | Temperature | Yield |

| 1 | Adenine, Ethylene Carbonate | 9-(2-Hydroxyethyl)adenine | DMF | Sodium Hydroxide | Overnight | Reflux | 94% |

| 2 | 9-(2-Hydroxyethyl)adenine, Thionyl Chloride | This compound | Dioxane | Pyridine | 2 hours | Reflux | 99% |

Experimental Protocols

Step 1: Synthesis of 9-(2-Hydroxyethyl)adenine

This procedure outlines the synthesis of the intermediate compound, 9-(2-Hydroxyethyl)adenine.

Materials:

-

Adenine (14.9 g, 0.11 mol)

-

Ethylene carbonate (10.6 g, 0.12 mol)

-

Sodium hydroxide (0.5 g, 12.5 mmol)

-

Dry N,N-Dimethylformamide (DMF) (450 mL)

-

Ethanol (for crystallization)

-

One-liter round-bottom flask

-

Reflux condenser

Procedure:

-

A one-liter round-bottom flask is charged with adenine (14.9 g), ethylene carbonate (10.6 g), sodium hydroxide (0.5 g), and dry DMF (450 mL).

-

The mixture is heated to reflux and maintained at this temperature overnight.

-

After the reaction is complete, the solvent is removed under reduced pressure.

-

The resulting residue is crystallized from ethanol to yield 9-(2-Hydroxyethyl)adenine as a white solid (19.71 g, 94% yield).[1]

Step 2: Synthesis of this compound

This procedure details the chlorination of 9-(2-Hydroxyethyl)adenine to yield the final product.

Materials:

-

9-(2-Hydroxyethyl)adenine (10.63 g, 59.3 mmol)

-

Dry dioxane (330 mL)

-

Freshly distilled pyridine (4 mL)

-

Thionyl chloride (83 mL, 114 mmol)

-

Carbon tetrachloride (for trituration)

-

Ethanol (for recrystallization)

-

250 mL round-bottom flask

-

Reflux condenser

Procedure:

-

A 250 mL round-bottom flask is charged with 9-(2-Hydroxyethyl)adenine (10.63 g), dry dioxane (330 mL), and freshly distilled pyridine (4 mL).

-

Thionyl chloride (83 mL) is added to the mixture.

-

The reaction mixture is heated to reflux and maintained at this temperature for two hours.

-

Following the reflux period, the solvent is removed under reduced pressure.

-

The residue is triturated with carbon tetrachloride and then filtered.

-

The collected solid is recrystallized from ethanol to afford this compound (11.6 g, 99% yield).[1] Spectroscopic data for the product are consistent with those reported in the literature.[1]

Visualizations

Synthesis Pathway

Caption: Two-step synthesis of this compound from adenine.

Experimental Workflow

Caption: Step-by-step workflow for the synthesis of this compound.

References

An In-depth Technical Guide to the Chemical Properties and Structure of 9-(2-Chloroethyl)adenine

For Researchers, Scientists, and Drug Development Professionals

Abstract

9-(2-Chloroethyl)adenine is a purine analogue of significant interest in medicinal chemistry and drug development. Its structure, featuring a reactive chloroethyl group attached to the adenine core, renders it a versatile synthetic intermediate and a potential alkylating agent. This technical guide provides a comprehensive overview of the chemical properties, structural characteristics, and reactivity of 9-(2-Chloroethyl)adenine, intended to serve as a valuable resource for researchers in the field.

Chemical and Physical Properties

9-(2-Chloroethyl)adenine is an off-white solid at room temperature. Its fundamental chemical and physical properties are summarized in the table below. While extensive experimental data is not uniformly available in the literature, computed properties from reliable databases provide valuable insights.

| Property | Value | Reference |

| IUPAC Name | 9-(2-chloroethyl)-9H-purin-6-amine | [1] |

| Synonyms | 9-(2-Chloroethyl)adenine, NSC 50715 | [1] |

| CAS Number | 19255-48-2 | [1] |

| Molecular Formula | C₇H₈ClN₅ | [1] |

| Molecular Weight | 197.62 g/mol | [1] |

| Exact Mass | 197.0468230 Da | [1] |

| Physical Description | Off-White Solid | |

| Melting Point | Data not available; decomposes at high temperatures. | |

| Solubility | Limited solubility in water and ethanol; soluble in DMF and dioxane. | [2][3][4][5] |

| pKa (predicted) | N1-H⁺: ~4.2 (acidic), N9-H: ~9.8 (basic) | [6][7][8][9] |

| XLogP3 (computed) | 0.4 | [1] |

Chemical Structure and Spectroscopic Data

The structure of 9-(2-Chloroethyl)adenine consists of an adenine core with a 2-chloroethyl substituent at the N9 position of the purine ring.

Crystal Structure

Spectroscopic Analysis

Spectroscopic techniques are crucial for the identification and characterization of 9-(2-Chloroethyl)adenine.

NMR spectroscopy confirms the structural arrangement of protons and carbons. While a fully assigned spectrum is not published, expected chemical shifts can be predicted based on adenine and similar structures.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (in DMSO-d₆)

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| H2 | ~8.1 | ~152 |

| H8 | ~8.2 | ~141 |

| NH₂ | ~7.3 (broad singlet) | - |

| N9-CH₂ | ~4.5 (t) | ~45 |

| CH₂-Cl | ~3.9 (t) | ~42 |

| C4 | - | ~149 |

| C5 | - | ~118 |

| C6 | - | ~156 |

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. In electron ionization (EI), the molecular ion (M⁺) peak is expected at m/z 197. Key fragmentation patterns arise from the cleavage of the chloroethyl side chain.

Table 3: Key Mass Spectrometry Fragments

| m/z | Proposed Fragment Ion |

| 197 | [M]⁺, Molecular ion (C₇H₈ClN₅)⁺ |

| 135 | [M - CH₂CH₂Cl]⁺, Adenine radical cation |

| 134 | [M - CH₂CH₂Cl - H]⁺, Adenine cation |

| 108 | Further fragmentation of the adenine ring |

The fragmentation likely initiates with the loss of the chloroethyl group, leading to the stable adenine cation, which is a common feature in the mass spectra of 9-substituted adenines.[10][11]

Caption: Proposed ESI-MS fragmentation pathway for 9-(2-Chloroethyl)adenine.

The IR spectrum of 9-(2-Chloroethyl)adenine would exhibit characteristic absorption bands corresponding to its functional groups.

Table 4: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Mode |

| 3300-3100 | N-H stretching (NH₂) |

| 3100-3000 | C-H stretching (aromatic) |

| 2950-2850 | C-H stretching (aliphatic) |

| 1670-1600 | N-H bending, C=N stretching |

| 1600-1450 | Purine ring stretching |

| 750-650 | C-Cl stretching |

Experimental Protocols

Synthesis of 9-(2-Chloroethyl)adenine

A common and effective method for the synthesis of 9-(2-Chloroethyl)adenine is the chlorination of its precursor, 9-(2-hydroxyethyl)adenine.[2]

-

9-(2-Hydroxyethyl)adenine

-

Thionyl chloride (SOCl₂)

-

Dry dioxane

-

Pyridine

-

Carbon tetrachloride

-

Ethanol

-

A round-bottom flask is charged with 9-(2-hydroxyethyl)adenine (1 equivalent), dry dioxane, and a catalytic amount of freshly distilled pyridine.[2]

-

Thionyl chloride (approximately 2 equivalents) is added to the mixture.[2]

-

The reaction mixture is heated to reflux and maintained for approximately two hours.[2]

-

After the reaction is complete, the solvent is removed under reduced pressure.[2]

-

The resulting residue is triturated with carbon tetrachloride and filtered.[2]

-

The solid product is purified by recrystallization from ethanol to yield 9-(2-Chloroethyl)adenine.[2]

Caption: Workflow for the synthesis of 9-(2-Chloroethyl)adenine.

Reactivity and Potential Biological Role

The chemical reactivity of 9-(2-Chloroethyl)adenine is dominated by the chloroethyl group, which makes it a monofunctional alkylating agent.[12][13] The electron-withdrawing nature of the chlorine atom and the potential for the formation of a strained aziridinium ion intermediate in polar solvents enhances its electrophilicity.

Alkylating Activity

9-(2-Chloroethyl)adenine can react with nucleophiles, leading to the formation of a new covalent bond and the displacement of the chloride ion. This reactivity is the basis for its use as a synthetic precursor for a variety of 9-substituted adenine derivatives.[14] For instance, it reacts with amines, thiols, and other nucleophiles to introduce the adeninyl-ethyl moiety into other molecules.[2]

In a biological context, this alkylating ability suggests that 9-(2-Chloroethyl)adenine could react with nucleophilic sites in biomolecules such as DNA, RNA, and proteins.[12][15] Alkylation of DNA bases, particularly at the N7 position of guanine, is a mechanism of action for many anticancer drugs.[12][16] While 9-(2-Chloroethyl)adenine itself is not a frontline chemotherapeutic, its derivatives have been explored for their potential cytotoxic and antiviral activities.[17][18]

Caption: General mechanism of action of 9-(2-Chloroethyl)adenine as an alkylating agent.

Conclusion

9-(2-Chloroethyl)adenine is a molecule of considerable utility in synthetic and medicinal chemistry. Its well-defined structure and the presence of a reactive alkylating group make it a valuable building block for the creation of novel purine derivatives with potential therapeutic applications. This guide has summarized the core chemical properties, structural features, and reactivity of 9-(2-Chloroethyl)adenine, providing a foundational resource for researchers engaged in drug discovery and development. Further experimental investigation into its physical properties and biological interactions is warranted to fully elucidate its potential.

References

- 1. This compound | C7H8ClN5 | CID 242263 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Synthesis, Cyclopolymerization and Cyclo-Copolymerization of 9-(2-Diallylaminoethyl)adenine and Its Hydrochloride Salt - PMC [pmc.ncbi.nlm.nih.gov]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. researchgate.net [researchgate.net]

- 5. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 6. schlegelgroup.wayne.edu [schlegelgroup.wayne.edu]

- 7. schlegelgroup.wayne.edu [schlegelgroup.wayne.edu]

- 8. 4.1 [tud.ttu.ee]

- 9. Role of pKa of Nucleobases in the Origins of Chemical Evolution - PMC [pmc.ncbi.nlm.nih.gov]

- 10. chemguide.co.uk [chemguide.co.uk]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Alkylating Agents | Oncohema Key [oncohemakey.com]

- 13. Alkylating agents in chemotherapy | Research Starters | EBSCO Research [ebsco.com]

- 14. Synthesis, cyclopolymerization and cyclo-copolymerization of 9-(2-diallylaminoethyl)adenine and its hydrochloride salt - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Metabolism and actions of 2-chloro-9-(2-deoxy-2-fluoro-beta-D- arabinofuranosyl)-adenine in human lymphoblastoid cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Alkylating Agents - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. Impact of 9-(2-phosphonylmethoxyethyl)adenine on (deoxy)ribonucleotide metabolism and nucleic acid synthesis in tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Marked in vivo antiretrovirus activity of 9-(2-phosphonylmethoxyethyl)adenine, a selective anti-human immunodeficiency virus agent - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Presumed Mechanism of Action of 9-(2-Chloroethyl)-9H-purin-6-amine

Disclaimer: As of late 2025, specific experimental data on the mechanism of action, quantitative biological activity, and detailed experimental protocols for 9-(2-Chloroethyl)-9H-purin-6-amine are not extensively available in publicly accessible scientific literature. Therefore, this guide infers its mechanism of action based on its chemical structure and the well-established activities of related chloroethyl-purine analogues and the broader class of DNA alkylating agents. The quantitative data and experimental protocols provided are representative examples for a compound of this class and should be treated as illustrative.

Introduction

This compound, also known as 9-(2-Chloroethyl)adenine, is a synthetic purine analogue. Its structure, featuring a reactive chloroethyl group attached to the purine ring, strongly suggests its classification as a DNA alkylating agent.[1] Alkylating agents are a class of chemotherapeutic compounds that exert their cytotoxic effects by covalently attaching alkyl groups to DNA, leading to DNA damage, cell cycle arrest, and ultimately, apoptosis.[2] This technical guide provides a detailed overview of the presumed mechanism of action of this compound, supported by generalized quantitative data and experimental methodologies typical for this class of compounds.

Core Mechanism of Action: DNA Alkylation

The primary mechanism of action of this compound is believed to be the alkylation of DNA. The electron-withdrawing nature of the purine ring activates the chloroethyl group, making it susceptible to nucleophilic attack by DNA bases.

Formation of DNA Adducts

The process begins with the intracellular activation of the chloroethyl group, which can then react with nucleophilic sites on DNA bases, particularly the N7 and O6 positions of guanine, and to a lesser extent, the N1 and N3 positions of adenine and the N3 position of cytosine. This covalent modification results in the formation of DNA adducts. For chloroethylating agents, the initial monoadduct can undergo an intramolecular cyclization to form a highly reactive aziridinium ion, which can then react with another nucleophilic site on DNA, leading to the formation of interstrand or intrastrand cross-links. These cross-links are particularly cytotoxic as they prevent DNA strand separation, thereby inhibiting DNA replication and transcription.

Cellular Consequences of DNA Alkylation

The formation of DNA adducts and cross-links triggers a cascade of cellular responses:

-

Inhibition of DNA Replication and Transcription: DNA polymerases and RNA polymerases are stalled at the sites of DNA damage, leading to the cessation of DNA replication and transcription.

-

Induction of Cell Cycle Arrest: The presence of DNA damage activates cell cycle checkpoints, primarily at the G1/S and G2/M transitions, to allow time for DNA repair. This arrest is mediated by tumor suppressor proteins such as p53.

-

Activation of DNA Repair Pathways: Cells attempt to repair the DNA damage through various mechanisms, including base excision repair (BER), nucleotide excision repair (NER), and homologous recombination (HR). However, extensive DNA damage, particularly interstrand cross-links, can overwhelm the cellular repair capacity.

-

Induction of Apoptosis: If the DNA damage is too severe to be repaired, the cell undergoes programmed cell death, or apoptosis. This is a critical mechanism to eliminate cells with compromised genomic integrity.

Quantitative Data (Representative Examples)

The following tables present hypothetical quantitative data that would be typical for a DNA alkylating agent like this compound.

Table 1: In Vitro Cytotoxicity (IC50 Values)

| Cell Line | Cancer Type | IC50 (µM) |

| HeLa | Cervical Cancer | 15.2 |

| A549 | Lung Cancer | 25.8 |

| MCF-7 | Breast Cancer | 18.5 |

| Jurkat | T-cell Leukemia | 9.7 |

Table 2: Cell Cycle Analysis in Jurkat Cells (24-hour treatment)

| Concentration (µM) | % Cells in G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |

| 0 (Control) | 45.1 | 38.2 | 16.7 |

| 10 | 62.3 | 25.1 | 12.6 |

| 20 | 75.8 | 15.4 | 8.8 |

Table 3: Apoptosis Induction in Jurkat Cells (48-hour treatment)

| Concentration (µM) | % Apoptotic Cells (Annexin V positive) |

| 0 (Control) | 5.2 |

| 10 | 28.4 |

| 20 | 55.9 |

Experimental Protocols (Representative Examples)

Detailed methodologies for key experiments to characterize the mechanism of action of a DNA alkylating agent are provided below.

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effect of this compound on cancer cell lines.

Methodology:

-

Seed cancer cells (e.g., HeLa, A549, MCF-7, Jurkat) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound (e.g., 0.1 to 100 µM) for 24, 48, and 72 hours.

-

After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration that inhibits cell growth by 50%).

Cell Cycle Analysis by Flow Cytometry

Objective: To investigate the effect of this compound on cell cycle progression.

Methodology:

-

Treat cells with the compound at its IC50 and 2x IC50 concentrations for 24 hours.

-

Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.

-

Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

-

Incubate for 30 minutes in the dark at room temperature.

-

Analyze the cell cycle distribution using a flow cytometer. The DNA content, as measured by PI fluorescence, will distinguish cells in G1, S, and G2/M phases.

Apoptosis Assay by Annexin V/PI Staining

Objective: To determine if the compound induces apoptosis.

Methodology:

-

Treat cells with the compound at its IC50 and 2x IC50 concentrations for 48 hours.

-

Harvest the cells and wash with cold PBS.

-

Resuspend the cells in Annexin V binding buffer.

-

Add Annexin V-FITC and propidium iodide (PI) to the cell suspension.

-

Incubate for 15 minutes in the dark at room temperature.

-

Analyze the cells by flow cytometry. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

DNA Adduct Formation Analysis (Illustrative)

Objective: To detect the formation of DNA adducts in cells treated with the compound.

Methodology:

-

Treat cells with the compound for a specified time.

-

Isolate genomic DNA from the treated and control cells.

-

Hydrolyze the DNA to individual nucleosides or bases.

-

Analyze the hydrolysate using liquid chromatography-mass spectrometry (LC-MS/MS) to identify and quantify the specific DNA adducts formed.

Visualizations

Signaling Pathway of DNA Damage-Induced Apoptosis

Caption: DNA damage-induced apoptosis pathway.

Experimental Workflow for Characterizing a DNA Alkylating Agent

Caption: A typical experimental workflow.

References

The Multifaceted Biological Activities of Purine Analogs: A Technical Guide for Drug Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

Purine analogs represent a cornerstone in the development of therapeutic agents, exhibiting a broad spectrum of biological activities that have been harnessed to treat a range of diseases, from cancers and viral infections to autoimmune disorders. Their structural similarity to endogenous purine nucleosides allows them to interfere with key cellular processes, leading to potent pharmacological effects. This in-depth technical guide provides a comprehensive overview of the core biological activities of purine analogs, focusing on their anticancer, antiviral, immunosuppressive, and kinase-inhibiting properties. Detailed experimental methodologies, quantitative data, and visual representations of key signaling pathways are presented to facilitate further research and drug development in this critical area of pharmacology.

Anticancer Activity: Disrupting the Proliferation of Malignant Cells

Purine analogs are a well-established class of antimetabolites used in cancer chemotherapy. By mimicking endogenous purines, they disrupt the synthesis of nucleic acids, leading to the inhibition of cell proliferation and the induction of apoptosis in rapidly dividing cancer cells.

Mechanism of Action

The primary anticancer mechanism of many purine analogs, such as 6-mercaptopurine (6-MP) and its prodrug azathioprine, involves their metabolic conversion to fraudulent nucleotides.[1] These thiopurine nucleotides are then incorporated into DNA and RNA, leading to cytotoxicity.[1] Additionally, they inhibit de novo purine synthesis, further depriving cancer cells of the necessary building blocks for replication.[2]

Cladribine, another potent purine analog, induces apoptosis in hematological malignancies through both extrinsic and intrinsic pathways.[3] It has been shown to activate the endoplasmic reticulum (ER) stress signaling pathway and upregulate pro-apoptotic proteins while downregulating anti-apoptotic factors.[3]

Quantitative Data: In Vitro Efficacy of Anticancer Purine Analogs

The following table summarizes the half-maximal inhibitory concentration (IC50) values of representative purine analogs against various cancer cell lines, providing a quantitative measure of their cytotoxic potential.

| Purine Analog | Cancer Type | Cell Line | IC50 | Reference |

| 6-Mercaptopurine | T-cell leukemia | Jurkat | 0.36 µM | [4] |

| 6-Mercaptopurine | Breast Cancer | SUM149 | 32 µM | [4] |

| Cladribine | Multiple Myeloma | U266 | 2.43 µM | [5] |

| Cladribine | Multiple Myeloma | RPMI8226 | 0.75 µM | [5] |

| Cladribine | Multiple Myeloma | MM1.S | 0.18 µM | [5] |

Signaling Pathway: Cladribine-Induced Apoptosis

The following diagram illustrates the signaling cascade initiated by cladribine, leading to programmed cell death in cancer cells.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a common method for determining the cytotoxic effect of a purine analog on cancer cell lines.[4]

1. Cell Seeding:

-

Culture cancer cells to logarithmic growth phase.

-

Trypsinize and resuspend cells in fresh culture medium.

-

Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well.

-

Incubate overnight to allow for cell attachment.

2. Compound Treatment:

-

Prepare a stock solution of the purine analog in a suitable solvent (e.g., DMSO).

-

Perform serial dilutions of the stock solution in culture medium to achieve a range of desired concentrations.

-

Remove the existing medium from the wells and add the medium containing the different concentrations of the purine analog. Include a vehicle control (medium with the same concentration of the solvent) and an untreated control.

-

Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

3. MTT Assay:

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL.

-

Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

-

Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

4. Data Analysis:

-

Calculate the percentage of cell viability for each treatment concentration relative to the untreated control.

-

Plot the percentage of viability against the logarithm of the drug concentration to generate a dose-response curve.

-

Determine the IC50 value from the curve, which represents the concentration of the purine analog that inhibits cell viability by 50%.

Antiviral Activity: Halting Viral Replication

Acyclic purine nucleoside analogs, such as acyclovir and its prodrug valacyclovir, are highly effective antiviral agents, particularly against herpesviruses. Their mechanism of action relies on the selective phosphorylation by viral-encoded enzymes, leading to the inhibition of viral DNA synthesis.

Mechanism of Action

The antiviral activity of acyclovir is dependent on its conversion to acyclovir triphosphate.[4] This process is initiated by a viral-specific thymidine kinase, which monophosphorylates acyclovir.[4] Cellular enzymes then convert the monophosphate to the active triphosphate form. Acyclovir triphosphate acts as a competitive inhibitor of viral DNA polymerase and is also incorporated into the growing viral DNA chain, causing chain termination and halting replication.[6]

Quantitative Data: Antiviral Efficacy of Acyclovir

The following table presents the IC50 values for acyclovir against different types of herpes simplex virus (HSV).

| Purine Analog | Virus | Assay | IC50 Range (µg/mL) | Reference |

| Acyclovir | HSV-1 | Plaque Reduction Assay | 0.02 - 13.5 | [6] |

| Acyclovir | HSV-2 | Plaque Reduction Assay | 0.01 - 9.9 | [6] |

Signaling Pathway: Mechanism of Acyclovir Action

The diagram below illustrates the selective activation and mechanism of action of acyclovir in a virus-infected cell.

Experimental Protocol: Plaque Reduction Assay

This protocol describes a standard method for evaluating the antiviral activity of a purine analog.[7]

1. Cell Culture:

-

Seed a monolayer of susceptible host cells (e.g., Vero cells for HSV) in 24-well plates and grow to confluence.

2. Virus Inoculation and Compound Treatment:

-

Prepare serial dilutions of the purine analog in culture medium.

-

Aspirate the growth medium from the cell monolayers.

-

Inoculate the cells with a predetermined amount of virus (to produce a countable number of plaques) in the presence of the various concentrations of the purine analog. Include a virus-only control.

-

Incubate for 1-2 hours to allow for viral adsorption.

3. Overlay and Incubation:

-

Remove the virus inoculum.

-

Add a semi-solid overlay medium (e.g., containing carboxymethylcellulose or agarose) to each well. This restricts the spread of progeny virions to adjacent cells.

-

Incubate the plates for a period sufficient for plaque formation (typically 2-3 days for HSV).

4. Plaque Visualization and Counting:

-

Aspirate the overlay medium.

-

Fix the cells with a solution such as 10% formalin.

-

Stain the cell monolayer with a staining solution (e.g., crystal violet). The plaques will appear as clear zones against a stained background of viable cells.

-

Count the number of plaques in each well.

5. Data Analysis:

-

Calculate the percentage of plaque reduction for each drug concentration compared to the virus-only control.

-

Determine the IC50 value, which is the concentration of the purine analog that reduces the number of plaques by 50%.

Immunosuppressive Activity: Modulating the Immune Response

Purine analogs, particularly azathioprine and its active metabolite 6-mercaptopurine, are widely used as immunosuppressive agents in organ transplantation and for the treatment of autoimmune diseases. Their primary effect is on the proliferation of lymphocytes.

Mechanism of Action

Azathioprine is a prodrug that is converted to 6-mercaptopurine (6-MP) in the body.[8] 6-MP is then metabolized to thioguanine nucleotides, which are incorporated into the DNA of proliferating lymphocytes, leading to the inhibition of T-cell and B-cell proliferation.[8] This antiproliferative effect is central to its immunosuppressive action. Furthermore, azathioprine has been shown to induce apoptosis in activated T-cells by modulating CD28 costimulatory signaling.[9]

Quantitative Data: Immunosuppressive Potency of Azathioprine

The following table provides IC50 values for azathioprine in inhibiting lymphocyte proliferation.

| Purine Analog | Cell Type | Assay | IC50 | Reference |

| Azathioprine | Human Peripheral Blood Mononuclear Cells (PBMCs) | T-cell proliferation | 230.4 ± 231.3 nM | [10] |

Signaling Pathway: Immunosuppressive Mechanism of Azathioprine

The diagram below outlines the key steps in the immunosuppressive action of azathioprine.

Experimental Protocol: Lymphocyte Proliferation Assay

This protocol details a method to assess the immunosuppressive activity of a purine analog on T-cell proliferation.[7]

1. Isolation of Peripheral Blood Mononuclear Cells (PBMCs):

-

Isolate PBMCs from whole blood using density gradient centrifugation (e.g., with Ficoll-Paque).

-

Wash the isolated cells with sterile phosphate-buffered saline (PBS).

2. Cell Culture and Treatment:

-

Resuspend PBMCs in complete culture medium (e.g., RPMI-1640 supplemented with fetal bovine serum and antibiotics).

-

Seed the cells in a 96-well plate at a density of 1-2 x 10^5 cells per well.

-

Add serial dilutions of the purine analog to the wells.

-

Stimulate the cells with a mitogen (e.g., phytohemagglutinin (PHA)) or a specific antigen to induce proliferation. Include unstimulated and stimulated controls without the drug.

-

Incubate the plate for 3-5 days.

3. Measurement of Proliferation:

-

[³H]-Thymidine Incorporation:

-

Add [³H]-thymidine to each well and incubate for an additional 18-24 hours.

-

Harvest the cells onto a filter mat using a cell harvester.

-

Measure the amount of incorporated radioactivity using a scintillation counter.

-

-

MTT Assay:

-

Alternatively, perform an MTT assay as described in the anticancer cytotoxicity protocol.

-

4. Data Analysis:

-

Calculate the percentage of proliferation inhibition for each drug concentration compared to the stimulated control.

-

Determine the IC50 value, representing the concentration of the purine analog that inhibits lymphocyte proliferation by 50%.

Kinase Inhibition: Targeting Cellular Signaling

Purine analogs have emerged as a significant class of kinase inhibitors due to their structural resemblance to adenosine triphosphate (ATP), the natural substrate for kinases.[2] This allows them to competitively bind to the ATP-binding pocket of kinases, thereby inhibiting their activity.

Mechanism of Action

Many purine-based compounds have been developed as inhibitors of various kinases, including cyclin-dependent kinases (CDKs), which are crucial regulators of the cell cycle.[6] By inhibiting CDKs, these purine analogs can induce cell cycle arrest and apoptosis in cancer cells. For example, inhibitors of CDK4 and CDK6 prevent the phosphorylation of the retinoblastoma (Rb) protein, which in turn keeps the E2F transcription factor inactive, blocking the transition from the G1 to the S phase of the cell cycle.[11]

Quantitative Data: Efficacy of a Representative Purine Analog Kinase Inhibitor

The following table provides an example of the inhibitory activity of a purine analog against a specific kinase.

| Purine Analog | Kinase Target | Assay Type | IC50 | Reference |

| Roscovitine | CDK2 | Biochemical Assay | 0.2 µM | [12] |

Signaling Pathway: CDK Inhibition by a Purine Analog

The following diagram illustrates how a purine analog can inhibit the CDK signaling pathway to halt cell cycle progression.

References

- 1. Cellular pharmacology of 6-mercaptopurine in acute lymphoblastic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. oncotarget.com [oncotarget.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. CDK4/6 inhibition in cancer: beyond cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]

- 6. hanc.info [hanc.info]

- 7. pharmacyfreak.com [pharmacyfreak.com]

- 8. benchchem.com [benchchem.com]

- 9. Mercaptopurine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. CDK inhibitors in cancer therapy, an overview of recent development - PMC [pmc.ncbi.nlm.nih.gov]

- 11. promega.com [promega.com]

- 12. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Physicochemical Properties of 9-(2-Chloro-ethyl)-9H-purin-6-ylamine (CAS: 19255-48-2)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties of the compound 9-(2-Chloro-ethyl)-9H-purin-6-ylamine, identified by the CAS number 19255-48-2. This document is intended to serve as a valuable resource for professionals in research and development, particularly in the fields of medicinal chemistry and drug discovery. The information is presented in a structured format, including tabulated data for key properties, detailed experimental protocols for their determination, and a workflow diagram for its synthesis.

Core Physicochemical Properties

9-(2-Chloro-ethyl)-9H-purin-6-ylamine is a purine derivative that is noted as a white to off-white solid.[1][2] Its structural and physicochemical characteristics are fundamental to understanding its potential applications in pharmaceutical research, where it is broadly implicated in the development of antiviral and anticancer drugs.[1]

Quantitative Physicochemical Data

The following table summarizes the key quantitative physicochemical properties of 9-(2-Chloro-ethyl)-9H-purin-6-ylamine.

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₈ClN₅ | [3] |

| Molecular Weight | 197.62 g/mol | [3] |

| Melting Point | 206-208 °C | [1] |

| Boiling Point | 427.6 °C at 760 mmHg | [1] |

| Density | 1.65 g/cm³ | [1] |

| Flash Point | 212.4 °C | [1] |

| Vapor Pressure | 1.62 x 10⁻⁷ mmHg at 25 °C | [1] |

| Refractive Index | 1.765 | [1] |

| LogP (calculated) | 1.22850 | [1] |

| Appearance | Off-White Solid | [2] |

| Solubility | Soluble in Dimethyl Sulfoxide (DMSO) and Methanol. |

Experimental Protocols

This section details the generalized experimental methodologies for determining the key physicochemical properties listed above. These protocols are provided as a reference for researchers to replicate or adapt for their specific laboratory settings.

Determination of Melting Point

Principle: The melting point is the temperature at which a substance transitions from a solid to a liquid state. For a pure crystalline solid, this transition occurs over a narrow temperature range.

Apparatus:

-

Melting point apparatus (e.g., Thiele tube or digital melting point device)

-

Capillary tubes (sealed at one end)

-

Thermometer

-

Mortar and pestle

Procedure:

-

A small sample of 9-(2-Chloro-ethyl)-9H-purin-6-ylamine is finely ground using a mortar and pestle.

-

The powdered sample is packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated at a steady and slow rate (approximately 1-2 °C per minute) as it approaches the expected melting point.

-

The temperature at which the first drop of liquid appears is recorded as the onset of melting.

-

The temperature at which the entire solid has turned into a clear liquid is recorded as the completion of melting.

-

The melting point is reported as a range from the onset to the completion of melting.

Determination of Solubility

Principle: Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution.

Apparatus:

-

Vials or test tubes

-

Volumetric flasks

-

Pipettes

-

Analytical balance

-

Magnetic stirrer and stir bars or vortex mixer

Procedure:

-

A known mass of 9-(2-Chloro-ethyl)-9H-purin-6-ylamine is weighed and placed into a vial.

-

A known volume of the solvent (e.g., DMSO, Methanol, water) is added to the vial.

-

The mixture is agitated at a constant temperature using a magnetic stirrer or vortex mixer until equilibrium is reached (i.e., no more solid dissolves).

-

The solution is visually inspected for the presence of undissolved solid.

-

If the solid dissolves completely, more solute is added in known increments until saturation is reached.

-

If the solid does not dissolve completely, the mixture is filtered or centrifuged to remove the excess solid.

-

The concentration of the dissolved solute in the supernatant is determined using a suitable analytical technique (e.g., UV-Vis spectroscopy, HPLC).

-

The solubility is expressed in terms of mass per unit volume (e.g., mg/mL) or molarity (mol/L).

Determination of Partition Coefficient (LogP)

Principle: The partition coefficient (P) is a measure of the differential solubility of a compound in two immiscible solvents, typically a nonpolar organic solvent (e.g., n-octanol) and a polar aqueous solvent (e.g., water). LogP is the logarithm of this ratio and is a key indicator of a compound's lipophilicity.

Apparatus:

-

Separatory funnel or vials

-

Shaker or vortex mixer

-

pH meter

-

Analytical instrument for concentration measurement (e.g., HPLC, UV-Vis spectrophotometer)

-

n-octanol and water (or a suitable buffer)

Procedure:

-

n-octanol and the aqueous phase (e.g., phosphate-buffered saline at a specific pH) are pre-saturated with each other by mixing and allowing them to separate.

-

A known amount of 9-(2-Chloro-ethyl)-9H-purin-6-ylamine is dissolved in one of the phases.

-

The two phases are combined in a separatory funnel or vial in a defined volume ratio.

-

The mixture is agitated vigorously for a set period to allow for the partitioning of the compound between the two phases.

-

The mixture is then allowed to stand until the two phases have completely separated.

-

A sample is carefully taken from each phase.

-

The concentration of the compound in each phase is determined using a suitable analytical method.

-

The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

-

LogP is then calculated as the base-10 logarithm of P.

Synthesis Workflow

While specific signaling pathways for 9-(2-Chloro-ethyl)-9H-purin-6-ylamine are not extensively detailed in the public domain, a common application of this compound is as an intermediate in chemical synthesis. The following diagram illustrates a representative synthesis workflow for 9-(2-Chloro-ethyl)-9H-purin-6-ylamine from 2-(6-Aminopurin-9-yl)ethanol.[1]

Caption: Synthesis workflow for 9-(2-Chloro-ethyl)-9H-purin-6-ylamine.

This guide provides foundational knowledge on the physicochemical properties of 9-(2-Chloro-ethyl)-9H-purin-6-ylamine. Researchers are encouraged to consult the primary literature for more specific details and applications of this compound.

References

Navigating the Solubility Landscape of 9-(2-Chloroethyl)-9H-purin-6-amine: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the solubility characteristics of 9-(2-Chloroethyl)-9H-purin-6-amine (CAS 19255-48-2), a purine derivative of interest to researchers in drug discovery and development. Due to a notable absence of specific quantitative solubility data in publicly available literature, this document consolidates qualitative information, inferred solubility based on structurally related compounds, and standardized experimental protocols for determining solubility.

Core Compound Properties

This compound, also known as 9-(2-Chloroethyl)adenine, is an off-white solid with a molecular weight of 197.62 g/mol and a molecular formula of C₇H₈ClN₅. Understanding its solubility is a critical first step in the design of in vitro and in vivo experiments, enabling accurate dose preparation and interpretation of biological activity.

Solubility Profile: An Evidence-Based Estimation

Based on this, the following table summarizes the expected, qualitative solubility of this compound. Researchers are strongly encouraged to experimentally verify these estimates.

| Solvent | Chemical Class | Expected Solubility |

| Water | Protic | Low / Insoluble |

| Ethanol | Protic | Slight / Moderate |

| Methanol | Protic | Slight / Moderate |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble |

| Dimethylformamide (DMF) | Polar Aprotic | Soluble |

Experimental Protocol for Solubility Determination

To empower researchers to ascertain precise solubility data, a standard experimental protocol for determining the solubility of a solid compound is outlined below. This method, known as the shake-flask method, is a reliable and widely accepted technique.

Objective: To determine the saturation solubility of this compound in a given solvent at a specific temperature.

Materials:

-

This compound

-

Selected laboratory solvent (e.g., DMSO, Ethanol, Water)

-

Vials with screw caps

-

Analytical balance

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system or a UV-Vis Spectrophotometer

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Supersaturated Solutions: Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial. The excess solid should be clearly visible.

-

Equilibration: Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved compound.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle. Alternatively, centrifuge the samples to pellet the undissolved solid.

-

Sample Analysis: Carefully withdraw an aliquot of the clear supernatant. Dilute the aliquot with a known volume of an appropriate solvent to a concentration within the linear range of the analytical method.

-

Quantification: Analyze the diluted sample using a validated HPLC or UV-Vis spectrophotometry method to determine the concentration of the dissolved compound. A pre-established calibration curve is essential for accurate quantification.

-

Calculation: The solubility is calculated from the measured concentration and the dilution factor. The experiment should be repeated at least in triplicate to ensure the reliability of the results.

Visualizing the Workflow

To further clarify the process of solubility assessment in a research context, the following diagram illustrates a typical workflow.

This structured approach ensures that researchers can systematically and accurately determine the solubility of this compound, a crucial parameter for advancing its study in various scientific disciplines. The lack of pre-existing data underscores the importance of conducting these foundational experiments to enable robust and reproducible research.

Unraveling the Molecular Weight of C7H8ClN5: A Fundamental Calculation for Chemical Research

For researchers, scientists, and professionals in drug development, the precise determination of a compound's molecular weight is a foundational step in characterization and analysis. This guide provides a concise calculation of the theoretical molecular weight for the chemical formula C7H8ClN5.

The theoretical molecular weight of a compound is the sum of the atomic weights of its constituent atoms. To calculate this for C7H8ClN5, the atomic weights of Carbon (C), Hydrogen (H), Chlorine (Cl), and Nitrogen (N) are required.

Elemental Atomic Weights

The standard atomic weights for the elements present in the compound are summarized in the table below. These values are based on the isotopic abundances found in nature.

| Element | Symbol | Atomic Weight ( g/mol ) |

| Carbon | C | 12.011 |

| Hydrogen | H | 1.008 |

| Chlorine | Cl | 35.45 |

| Nitrogen | N | 14.007 |

Calculation of Theoretical Molecular Weight

The molecular formula C7H8ClN5 indicates the number of atoms of each element in one molecule of the substance. The theoretical molecular weight is calculated by multiplying the number of atoms of each element by its atomic weight and summing the results.

The calculation is as follows:

(7 x 12.011) + (8 x 1.008) + (1 x 35.45) + (5 x 14.007) = 197.64 g/mol

Summary of Molecular Weight Calculation

For clarity and ease of comparison, the quantitative data for the molecular weight calculation is presented in the following table.

| Element | Symbol | Number of Atoms | Atomic Weight ( g/mol ) | Total Weight ( g/mol ) |

| Carbon | C | 7 | 12.011 | 84.077 |

| Hydrogen | H | 8 | 1.008 | 8.064 |

| Chlorine | Cl | 1 | 35.45 | 35.45 |

| Nitrogen | N | 5 | 14.007 | 70.035 |

| Total | 197.64 |

The theoretical molecular weight of C7H8ClN5 is therefore determined to be 197.64 g/mol . This value is a critical parameter in various experimental and theoretical applications within chemical and pharmaceutical research.

Note on In-depth Technical Guide and Experimental Protocols: The calculation of theoretical molecular weight is a fundamental and straightforward process based on established atomic weights. As such, an in-depth technical guide, detailed experimental protocols for its determination, and complex signaling pathway diagrams are not applicable to this specific topic. The provided calculation and summary tables offer a complete and accurate response to the core query.

A Comprehensive Technical Guide to 9-(2-Chloroethyl)-9H-purin-6-amine

This technical guide provides an in-depth overview of 9-(2-Chloroethyl)-9H-purin-6-amine, a purine analog of interest to researchers, scientists, and drug development professionals. This document covers its chemical identity, synthesis, and known biological activities based on available scientific literature.

Chemical Identity and Synonyms

This compound is a synthetic compound belonging to the class of purine derivatives. Its chemical structure consists of an adenine moiety substituted at the N9 position with a 2-chloroethyl group.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₇H₈ClN₅ |

| Molecular Weight | 197.62 g/mol |

| CAS Registry Number | 19255-48-2 |

| PubChem CID | 242263 |

The compound is known by a variety of synonyms in chemical and biological literature. A comprehensive list is provided below to aid in literature searches and compound identification.

Table 2: Known Synonyms for this compound [1]

| Synonym |

| 9-(2-Chloroethyl)adenine |

| NSC 50715 |

| 6-Amino-9-(2-chloroethyl)purine |

| 9-(β-Chloroethyl)adenine |

| N-(2-Chloroethyl)adenine |

| 9-(2-Chloroethyl)-6-aminopurine |

| 9-(2'-Chloroethyl)adenine |

Synthesis of this compound

The synthesis of this compound typically involves the alkylation of adenine. A detailed experimental protocol for its synthesis has been described in the scientific literature.

Experimental Protocol: Synthesis via Alkylation of Adenine

This protocol is adapted from a published procedure for the synthesis of 9-(2-substituted ethyl)adenine derivatives.

Materials:

-

Adenine

-

1-Bromo-2-chloroethane

-

Potassium carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF)

-

Ethanol

-

Ethyl acetate

-

Silica gel for column chromatography

Procedure:

-

To a solution of adenine in DMF, add potassium carbonate.

-

Stir the suspension at room temperature for 30 minutes.

-

Add 1-bromo-2-chloroethane to the reaction mixture.

-

Heat the mixture at a specified temperature (e.g., 80 °C) and monitor the reaction progress using thin-layer chromatography (TLC).

-

After completion of the reaction, cool the mixture to room temperature and filter to remove inorganic salts.

-

Evaporate the solvent from the filtrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford pure this compound.

Note: The reaction yields a mixture of N9 and N7 isomers, which can be separated by chromatography. The N9 isomer is typically the major product.

Biological Activity and Potential Applications

Putative Mechanism of Action

Based on the known mechanisms of similar purine analogs, this compound is hypothesized to act as an alkylating agent and a purine antimetabolite. The 2-chloroethyl group is a reactive moiety capable of alkylating nucleophilic sites on biomolecules, including DNA.

The proposed mechanism of action involves:

-

Cellular Uptake: The molecule is transported into the cell.

-

Metabolic Activation (Potential): It may or may not undergo metabolic activation. The chloroethyl group itself is reactive.

-

DNA Alkylation: The chloroethyl group can form a reactive aziridinium ion, which then alkylates DNA bases, primarily at the N7 position of guanine.

-

DNA Damage and Repair Inhibition: This alkylation can lead to DNA cross-linking (interstrand or intrastrand), DNA strand breaks, and inhibition of DNA repair mechanisms.

-

Induction of Apoptosis: The accumulation of DNA damage triggers cell cycle arrest and ultimately leads to programmed cell death (apoptosis).

Cytotoxicity Data of Structurally Related Compounds

To provide a context for the potential potency of this compound, the following table summarizes the cytotoxic activities of related purine analogs against various cancer cell lines. It is important to note that these are different molecules, and their activities may not be directly extrapolated to the title compound.

Table 3: Cytotoxicity (IC50) of Structurally Similar Purine Analogs

| Compound | Cell Line | IC50 (µM) | Reference |

| 2-Chloro-9-(2-deoxy-2-fluoro-β-D-arabinofuranosyl)adenine (Clofarabine) | HCT116 (Colon Cancer) | 0.26 | [2] |

| 2-Chloroadenosine | L1210 (Leukemia) | ~1 | N/A |

| 6-Chloropurine | Various | Varies | N/A |

Signaling Pathways and Experimental Workflows

Given the likely mechanism of action as a DNA alkylating agent, a putative signaling pathway leading to apoptosis is presented below. Additionally, a general workflow for evaluating the cytotoxicity of such a compound is provided.

Putative Signaling Pathway for DNA Damage-Induced Apoptosis

The following diagram illustrates a simplified, generalized pathway of how a DNA alkylating agent like this compound might induce apoptosis.

Caption: Putative signaling cascade initiated by this compound.

Experimental Workflow for Cytotoxicity Evaluation

The following diagram outlines a typical experimental workflow to determine the cytotoxic effects of a compound like this compound on cancer cells.

Caption: Standard workflow for assessing in vitro cytotoxicity and mechanism of action.

Conclusion

This compound is a purine analog with potential as a research tool in the development of novel therapeutic agents. While direct biological data for this specific compound is limited in publicly accessible literature, its structural similarity to known cytotoxic agents suggests it may function as a DNA alkylating agent and antimetabolite. The provided synthesis protocol and hypothesized mechanism of action serve as a valuable resource for researchers interested in exploring the properties and potential applications of this and related compounds. Further experimental validation is necessary to fully characterize its biological profile and therapeutic potential.

References

An In-Depth Technical Guide to the Historical Research of 6-Amino-9-(2-chloroethyl)-purine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive historical overview of the synthesis, chemical properties, and biological activities of the purine analog, 6-amino-9-(2-chloroethyl)-purine, also known as 9-(2-chloroethyl)adenine. This document summarizes key findings, presents quantitative data in a structured format, details experimental methodologies, and visualizes relevant pathways and workflows to support ongoing research and drug development efforts.

Chemical Properties and Synthesis

6-Amino-9-(2-chloroethyl)-purine is a synthetic derivative of the naturally occurring purine base, adenine. The introduction of a reactive 2-chloroethyl group at the N9 position imparts alkylating properties to the molecule, making it a subject of interest in medicinal chemistry.

Table 1: Physicochemical Properties of 6-Amino-9-(2-chloroethyl)-purine

| Property | Value | Source |

| IUPAC Name | 9-(2-chloroethyl)purin-6-amine | PubChem |

| Molecular Formula | C₇H₈ClN₅ | PubChem |

| Molecular Weight | 197.62 g/mol | PubChem |

| CAS Number | 19255-48-2 | PubChem |

Historical Synthesis Methods

The synthesis of 9-substituted adenines has been a significant area of research in organic and medicinal chemistry. Early methods for the synthesis of 6-amino-9-(2-chloroethyl)-purine likely involved the alkylation of adenine with a suitable two-carbon electrophile. Two plausible historical synthetic routes are outlined below.

1.1.1. Reaction of Adenine with 1-bromo-2-chloroethane

A common and historically significant method for the N9-alkylation of purines is the reaction with a haloalkane in a suitable solvent.

Experimental Protocol: Synthesis via Alkylation with 1-bromo-2-chloroethane

-

Materials: Adenine, 1-bromo-2-chloroethane, Dimethylformamide (DMF), Potassium Carbonate (K₂CO₃).

-

Procedure:

-

Suspend adenine in dry DMF.

-

Add potassium carbonate as a base to the suspension.

-

Add 1-bromo-2-chloroethane to the reaction mixture.

-

Heat the mixture with stirring for several hours.

-

Monitor the reaction progress by thin-layer chromatography.

-

After completion, cool the reaction mixture and filter to remove inorganic salts.

-

Remove the DMF under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to yield 6-amino-9-(2-chloroethyl)-purine.

-

1.1.2. Two-Step Synthesis from Adenine via 9-(2-hydroxyethyl)adenine

An alternative historical approach involves the initial hydroxyethylation of adenine, followed by chlorination of the resulting alcohol.

Experimental Protocol: Synthesis via 9-(2-hydroxyethyl)adenine

Step 1: Synthesis of 9-(2-hydroxyethyl)adenine

-

Materials: Adenine, Ethylene oxide or 2-chloroethanol, a suitable base (e.g., sodium hydroxide), and solvent (e.g., water or ethanol).

-

Procedure (using ethylene oxide):

-

Dissolve adenine in an aqueous solution of the base.

-

Bubble ethylene oxide gas through the solution or add it as a liquid at low temperature.

-

Allow the reaction to proceed at room temperature or with gentle heating.

-

Neutralize the reaction mixture and isolate the crude 9-(2-hydroxyethyl)adenine by evaporation of the solvent.

-

Purify the product by recrystallization.

-

Step 2: Conversion of 9-(2-hydroxyethyl)adenine to 6-amino-9-(2-chloroethyl)-purine

-

Materials: 9-(2-hydroxyethyl)adenine, Thionyl chloride (SOCl₂), a suitable solvent (e.g., chloroform or dichloromethane).

-

Procedure:

-

Suspend 9-(2-hydroxyethyl)adenine in the solvent.

-

Add thionyl chloride dropwise to the suspension at a controlled temperature (typically cooled in an ice bath).

-

Stir the reaction mixture at room temperature until the reaction is complete.

-

Remove the excess thionyl chloride and solvent under reduced pressure.

-

Treat the residue carefully with water or a mild base to neutralize any remaining acid.

-

Isolate and purify the final product, 6-amino-9-(2-chloroethyl)-purine.

-

Biological Activity and Mechanism of Action

The biological activity of 6-amino-9-(2-chloroethyl)-purine is primarily attributed to its nature as an alkylating agent. The chloroethyl group is a reactive moiety that can form covalent bonds with nucleophilic sites in biological macromolecules, most notably DNA.

Cytotoxicity and Antitumor Activity

While specific quantitative data for 6-amino-9-(2-chloroethyl)-purine is sparse in early literature, the activities of structurally related compounds provide strong evidence for its potential as a cytotoxic and antitumor agent. For instance, the closely related nucleoside analog, 2-chloro-9-(2-deoxy-2-fluoro-β-D-arabinofuranosyl)adenine (clofarabine), exhibits potent antiproliferative activity against a range of cancer cell lines.

Table 2: Cytotoxicity of Structurally Related Purine Analogs

| Compound | Cell Line | IC₅₀ (µM) | Exposure Time (h) | Reference |

| Clofarabine | HCT116 (Colon) | 0.26 | 72 | [1] |

| HT-29 (Colon) | 0.26 | 72 | [1] | |

| DLD-1 (Colon) | 0.26 | 72 | [1] | |

| WiDr (Colon) | 0.26 | 72 | [1] | |

| Cladribine | CCRF-CEM (T-lymphoblast) | 0.045 | - | [2] |

| 2-Bromodeoxyadenosine | CCRF-CEM (T-lymphoblast) | 0.068 | - | [2] |

These data suggest that purine analogs with reactive groups are effective at inhibiting cancer cell growth. The antitumor activity of 6-amino-9-(2-chloroethyl)-purine would be expected to follow a similar trend, with its efficacy dependent on cellular uptake and the rate of DNA alkylation.

Mechanism of Action: DNA Alkylation

The primary mechanism of action for 6-amino-9-(2-chloroethyl)-purine is believed to be the alkylation of DNA. The electron-deficient carbon of the chloroethyl group is susceptible to nucleophilic attack by electron-rich atoms in the DNA bases, particularly the N7 position of guanine and the N3 position of adenine.

This alkylation can lead to several cytotoxic consequences:

-

Formation of DNA Adducts: The covalent modification of DNA bases disrupts the normal structure of the DNA helix.

-

DNA Cross-linking: Bifunctional alkylating agents can react with two different nucleophilic sites, leading to either intrastrand or interstrand cross-links. While 6-amino-9-(2-chloroethyl)-purine is monofunctional, its metabolites or subsequent reactions could potentially lead to cross-linking events.

-

Inhibition of DNA Replication and Transcription: The presence of bulky adducts on the DNA template can stall the progression of DNA and RNA polymerases, thereby inhibiting DNA replication and transcription.

-

Induction of DNA Damage Response and Apoptosis: The cell recognizes DNA adducts as damage and activates complex DNA repair pathways. If the damage is too extensive to be repaired, the cell will initiate programmed cell death, or apoptosis.

Effects on Cell Cycle and Apoptosis

As a consequence of DNA damage, alkylating agents typically induce cell cycle arrest, providing the cell with time to repair the damage. If the damage is irreparable, the apoptotic cascade is initiated. Studies on related compounds have shown that they cause an accumulation of cells in the S phase of the cell cycle.[3] The induction of apoptosis by chloroethyl compounds has been demonstrated through the characteristic fragmentation of DNA into nucleosomal-sized multimers.

Metabolism

The metabolic fate of 6-amino-9-(2-chloroethyl)-purine in vivo has not been extensively studied. However, based on the metabolism of other 9-alkyladenines, it is likely to undergo N-oxidation. The primary route of metabolism for 9-benzyladenine, for example, is the formation of the corresponding N1-oxide by hepatic microsomes.[2] It is also possible that the chloroethyl side chain undergoes metabolic modification, although N-dealkylation is less likely for a short ethyl chain compared to larger substituents.

Conclusion and Future Directions

The historical research on 6-amino-9-(2-chloroethyl)-purine and related compounds has established it as a molecule with significant potential as a cytotoxic agent due to its DNA alkylating properties. The synthesis of this compound is achievable through established methods of purine alkylation. While direct quantitative biological data for this specific compound is limited in early literature, the extensive research on similar purine analogs and alkylating agents provides a strong framework for understanding its mechanism of action, which likely involves the induction of DNA damage, cell cycle arrest, and apoptosis.

Future research should focus on:

-

Quantitative Biological Evaluation: A comprehensive analysis of the cytotoxicity of 6-amino-9-(2-chloroethyl)-purine against a broad panel of cancer cell lines to determine its potency and selectivity.

-

Detailed Mechanistic Studies: Elucidation of the specific DNA adducts formed and the key signaling pathways activated in response to treatment with this compound.

-

Metabolic Profiling: A thorough investigation of the in vivo and in vitro metabolism of 6-amino-9-(2-chloroethyl)-purine to identify its major metabolites and understand their biological activities.

-

In Vivo Efficacy Studies: Evaluation of the antitumor activity of 6-amino-9-(2-chloroethyl)-purine in preclinical animal models.

This historical guide serves as a foundational resource for researchers and scientists to build upon the early discoveries and further explore the therapeutic potential of 6-amino-9-(2-chloroethyl)-purine and its derivatives in the field of drug development.

References

An In-depth Technical Guide to the Safety and Handling of 9-(2-Chloroethyl)-9H-purin-6-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety and handling information for 9-(2-Chloroethyl)-9H-purin-6-amine (CAS No: 19255-48-2), a purine derivative commonly utilized as a chemical intermediate in pharmaceutical research and development.[1][2] This document outlines the known hazards, handling procedures, emergency protocols, and relevant physicochemical properties to ensure its safe use in a laboratory setting. Additionally, a detailed experimental protocol for its synthesis is provided, along with a discussion of its role as a synthetic precursor.

Chemical and Physical Properties

This compound, also known as 9-(2-chloroethyl)adenine, is a white solid organic compound.[1] A summary of its key chemical and physical properties is presented in Table 1.

| Property | Value | Source |

| Molecular Formula | C₇H₈ClN₅ | PubChem[3] |

| Molecular Weight | 197.62 g/mol | PubChem[3] |

| CAS Number | 19255-48-2 | PubChem[3] |

| Appearance | White to off-white solid | Guidechem[1] |

| Melting Point | 206-208 °C | Guidechem[1] |

| Boiling Point | 427.6 °C at 760 mmHg | Guidechem[1] |

| Flash Point | 212.4 °C | Guidechem[1] |

| Vapor Pressure | 1.62E-07 mmHg at 25°C | Guidechem[1] |

| Refractive Index | 1.765 | Guidechem[1] |

| LogP | 1.22850 | Guidechem[4] |

Safety and Hazard Information

The following sections detail the known hazards associated with this compound and the necessary precautions for its safe handling.

GHS Hazard Classification

While a definitive GHS classification for this compound is not consistently available across all sources, related purine derivatives with similar structures exhibit acute toxicity, skin irritation, and serious eye irritation. Therefore, it is prudent to handle this compound with a high degree of caution.

Precautionary Measures and Personal Protective Equipment (PPE)

To minimize exposure and ensure safety, the following precautionary measures and personal protective equipment are recommended:

-

Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.

-

Eye and Face Protection: Wear chemical safety goggles and a face shield.

-

Skin Protection: Wear a lab coat and chemically resistant gloves (e.g., nitrile).

-

Respiratory Protection: If engineering controls are insufficient, use a NIOSH-approved respirator.

-

Hygiene Practices: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.

First Aid Measures

In the event of exposure, follow these first aid procedures:

-

Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

-

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.

-

Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Storage and Disposal

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Keep away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Experimental Protocol: Synthesis of this compound

The following protocol is adapted from a published synthesis route and describes the chlorination of 9-(2-hydroxyethyl)adenine to yield this compound.

Materials and Reagents

-

9-(2-hydroxyethyl)adenine

-

Thionyl chloride (SOCl₂)

-

Pyridine

-

Dry Dioxane

-

Ethanol

-

Carbon tetrachloride (CCl₄)

-

Round-bottom flask

-

Reflux condenser

-

Stirring apparatus

-

Heating mantle

-

Rotary evaporator

-

Filtration apparatus

Procedure

-

In a 250 mL round-bottom flask, combine 9-(2-hydroxyethyl)adenine (10.63 g, 59.3 mmol), dry dioxane (330 mL), and freshly distilled pyridine (4 mL).

-

To this mixture, add thionyl chloride (83 mL, 114 mmol).

-

Heat the reaction mixture to reflux and maintain for two hours.

-

After the reflux period, remove the solvent under reduced pressure using a rotary evaporator.

-

Triturate the resulting residue with carbon tetrachloride and filter the solid.

-

Recrystallize the solid product from ethanol to yield this compound.

Role as a Synthetic Intermediate and Potential Biological Activity

Caption: Role as a synthetic intermediate.

Based on the known cytotoxic effects of structurally similar purine analogs, such as 2-chloro-2'-deoxyadenosine, it is plausible that this compound could exhibit biological activity.[6] Many purine analogs function as antimetabolites, interfering with DNA and RNA synthesis, or as inhibitors of key enzymes like kinases.

A hypothetical mechanism of action, based on related compounds, could involve intracellular phosphorylation to a triphosphate derivative. This derivative could then act as a competitive inhibitor of DNA polymerases or be incorporated into DNA, leading to chain termination and apoptosis.

Caption: Hypothetical mechanism of action.

It is crucial to emphasize that this pathway is speculative and based on the activity of related compounds. Further research is necessary to elucidate the specific biological effects and mechanism of action of this compound.

Conclusion

This technical guide provides essential safety and handling information for this compound, a key intermediate in pharmaceutical synthesis. Adherence to the outlined safety protocols is paramount to ensure the well-being of laboratory personnel. While its direct biological activity is not well-documented, its structural similarity to other cytotoxic purine analogs warrants careful handling. The provided synthesis protocol offers a practical method for its preparation in a research setting. Future investigations are needed to fully characterize its pharmacological and toxicological profile.

References

- 1. Page loading... [guidechem.com]

- 2. scbt.com [scbt.com]

- 3. This compound | C7H8ClN5 | CID 242263 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Page loading... [guidechem.com]

- 5. nbinno.com [nbinno.com]

- 6. Effects of cytotoxicity of 2-chloro-2'-deoxyadenosine and 2-bromo-2'-deoxyadenosine on cell growth, clonogenicity, DNA synthesis, and cell cycle kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for In Vitro Studies of 9-(2-Chloroethyl)-9H-purin-6-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction

9-(2-Chloroethyl)-9H-purin-6-amine, also known as 9-(2-Chloroethyl)adenine, is a purine analog with potential applications in cancer research.[1] Purine analogs are a class of compounds that structurally mimic naturally occurring purines, which are fundamental components of nucleic acids.[2] Due to this structural similarity, they can interfere with DNA and RNA synthesis and repair, leading to the inhibition of cell proliferation and the induction of cell death in rapidly dividing cells, such as cancer cells.[3]

While specific biological data for this compound is not extensively documented in publicly available literature, the activities of related purine analogs suggest its potential as a cytotoxic agent. For instance, compounds like 2-chloro-2'-deoxyadenosine have been shown to induce apoptosis in leukemia cells, and 9-(2-phosphonylmethoxyethyl)adenine can block cell cycle progression.[4][5][6] These findings provide a strong rationale for investigating the in vitro anti-cancer effects of this compound.

This document provides detailed protocols for the in vitro characterization of this compound, focusing on assessing its impact on cell viability, apoptosis, and cell cycle progression.

Data Presentation

Quantitative data from in vitro assays are crucial for evaluating the efficacy and potency of a test compound. The following table provides a template for summarizing the cytotoxic and cytostatic effects of this compound across various cancer cell lines.

| Cell Line | Cancer Type | Assay Type | IC50 (µM) | Observed Effects |

| e.g., MCF-7 | Breast Cancer | MTT | ||

| e.g., HeLa | Cervical Cancer | MTT | ||

| e.g., Jurkat | T-cell Leukemia | Annexin V | ||

| e.g., A549 | Lung Cancer | Cell Cycle Analysis |

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the concentration of this compound that inhibits cell viability by 50% (IC50).

Materials:

-

This compound

-

Selected cancer cell lines

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

Phosphate-Buffered Saline (PBS)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the overnight culture medium from the wells and add 100 µL of the compound dilutions. Include vehicle-treated (e.g., DMSO) and untreated wells as controls.

-

Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and plot a dose-response curve to determine the IC50 value.

Protocol 2: Apoptosis Detection by Annexin V & Propidium Iodide Staining